Benzyl 3-bromoazetidine-1-carboxylate
Overview
Description
Benzyl 3-bromoazetidine-1-carboxylate is a chemical compound with the molecular formula C11H12BrNO2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Mechanism of Action
Mode of Action
It is known that benzyl compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can influence its interaction with its targets.
Action Environment
The action, efficacy, and stability of Benzyl 3-bromoazetidine-1-carboxylate can be influenced by various environmental factors . These could include factors such as temperature, pH, and the presence of other compounds or enzymes that could interact with this compound.
Biochemical Analysis
Biochemical Properties
Benzyl 3-bromoazetidine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids . This interaction is crucial for the synthesis of non-canonical amino acids, which are important in the study of protein structure and function.
Additionally, this compound can undergo nucleophilic substitution reactions with various nucleophiles, including carbon, sulfur, oxygen, and nitrogen nucleophiles . These reactions enable the formation of a wide range of derivatives, which can be used to study different biochemical processes.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways . By inhibiting or activating these kinases, this compound can alter the phosphorylation status of target proteins, thereby influencing cellular responses.
Moreover, this compound has been found to impact gene expression by interacting with transcription factors and other regulatory proteins . This interaction can lead to changes in the expression levels of specific genes, affecting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction . For instance, it has been shown to inhibit the activity of certain proteases, which are enzymes that break down proteins . This inhibition can prevent the degradation of target proteins, thereby affecting cellular processes.
Additionally, this compound can induce changes in gene expression by binding to transcription factors and other regulatory proteins . This binding can alter the transcriptional activity of these proteins, leading to changes in the expression levels of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity .
Long-term exposure to this compound has been found to cause changes in cellular function, including alterations in cell signaling pathways and gene expression . These changes can have significant implications for the study of cellular processes and the development of therapeutic agents.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal cellular functions .
Threshold effects have been observed, where a certain dosage level is required to achieve a significant biochemical response . Beyond this threshold, the effects of this compound can become more pronounced, leading to potential toxicity and adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . It can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s activity and its effects on cellular function.
The interaction of this compound with specific enzymes can also affect metabolic flux and metabolite levels . For example, it can inhibit the activity of certain enzymes involved in amino acid metabolism, leading to changes in the levels of specific amino acids and their derivatives .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its activity and function.
This compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its distribution to different cellular compartments . This distribution is crucial for the compound’s activity, as it determines the sites of its biochemical interactions.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression .
Additionally, this compound can be targeted to other organelles, such as the mitochondria and endoplasmic reticulum, where it can influence various cellular processes . The subcellular localization of the compound is therefore a key determinant of its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-bromoazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with brominating agents. One common method is the thermal isomerization of aziridines to produce 3-bromoazetidine-3-carboxylic acid derivatives . This process can be further modified to introduce the benzyl group, resulting in the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-bromoazetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Ring-Opening Reactions: Due to the strained nature of the azetidine ring, it can undergo nucleophilic ring-opening reactions, yielding acyclic amines or expanded ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a suitable solvent.
Ring-Opening Reactions: Reagents such as strong nucleophiles (e.g., Grignard reagents) and catalytic amounts of acids or bases are used to facilitate the ring-opening process.
Major Products Formed:
Substitution Reactions: Products include various substituted azetidine derivatives.
Ring-Opening Reactions: Products include acyclic amines and expanded ring systems, which can be further functionalized for various applications.
Scientific Research Applications
Benzyl 3-bromoazetidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and pharmaceutical intermediates.
Organic Synthesis: It is used in the preparation of complex heterocyclic compounds and as a precursor for various functionalized derivatives.
Catalysis: The compound can act as a ligand in catalytic processes, enhancing the efficiency of reactions such as cross-coupling and cycloaddition
Comparison with Similar Compounds
3-Bromoazetidine-1-carboxylate: Lacks the benzyl group but shares similar reactivity and applications.
3-Iodoazetidine-1-carboxylate: Another halogenated azetidine derivative with comparable chemical properties.
Uniqueness: Benzyl 3-bromoazetidine-1-carboxylate is unique due to the presence of the benzyl group, which can influence its reactivity and solubility. This structural feature can enhance its utility in specific synthetic applications, making it a versatile building block in organic chemistry .
Properties
IUPAC Name |
benzyl 3-bromoazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-10-6-13(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBBMOROFINEHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585720 | |
Record name | Benzyl 3-bromoazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939759-25-8 | |
Record name | Phenylmethyl 3-bromo-1-azetidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939759-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 3-bromoazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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